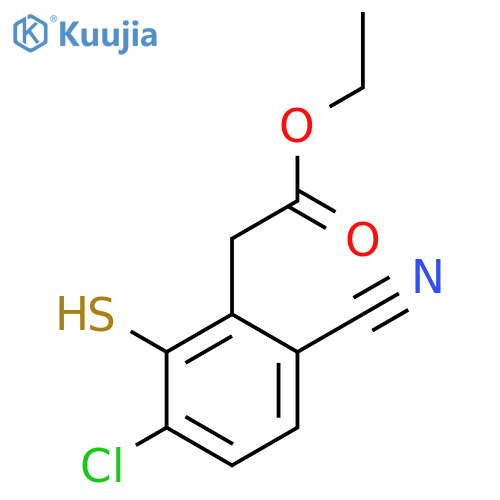Cas no 1807202-34-1 (Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate)

1807202-34-1 structure
商品名:Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate
CAS番号:1807202-34-1
MF:C11H10ClNO2S
メガワット:255.720600605011
CID:4945278
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate
-
- インチ: 1S/C11H10ClNO2S/c1-2-15-10(14)5-8-7(6-13)3-4-9(12)11(8)16/h3-4,16H,2,5H2,1H3
- InChIKey: FCSGINXAFYLPSO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C#N)C(=C1S)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020860-1g |
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate |
1807202-34-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1807202-34-1 (Ethyl 3-chloro-6-cyano-2-mercaptophenylacetate) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
